![molecular formula C20H14BrF2NOS B2971635 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 321431-69-0](/img/structure/B2971635.png)
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that likely contains a carboxamide group, a sulfanyl group, and multiple aromatic rings based on its name. It also appears to have bromine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Applications De Recherche Scientifique
Antimicrobial Agents
The compound has shown promise in the development of novel antimicrobial agents. Its structure has been utilized in the synthesis of derivatives that exhibit significant activity against bacterial and fungal strains. These derivatives have been tested for their antimicrobial action, particularly against Gram-positive pathogens and biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
Research indicates that derivatives of this compound have potential antioxidant effects. Assays like DPPH, ABTS, and ferric reducing power have been employed to evaluate the antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Toxicity Testing
The compound and its derivatives have been subjected to alternative toxicity testing, such as on freshwater cladoceran Daphnia magna Straus . This is important for assessing the environmental impact and safety profile of new chemical entities .
Drug Design and Synthesis
This compound serves as a building block in drug design and synthesis. Its unique molecular structure allows for the creation of diverse chemotypes, such as N-acyl-α-amino acids , 4H-1,3-oxazol-5-ones , 2-acylamino ketones , and 1,3-oxazoles , which are important in medicinal chemistry .
Material Synthesis
The compound’s unique properties make it suitable for material synthesis applications. It can be used to create new materials with desired properties for various industrial applications.
Catalysis
In the field of catalysis, the compound can be utilized due to its unique structural features. It may act as a catalyst or a part of a catalytic system in chemical reactions, enhancing the efficiency and selectivity of the processes.
Biological Evaluation
The compound has been involved in in silico studies concerning its potential antimicrobial effect and toxicity. Such evaluations are crucial in the early stages of drug development to predict the biological activity and optimize the chemical structure for better efficacy and safety .
Anticancer Research
There is potential for the compound to be used in anticancer research. Its derivatives could be designed to target specific cancerous cells, helping to combat drug resistance by cancerous cells and pathogens .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMJUWEWCIMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

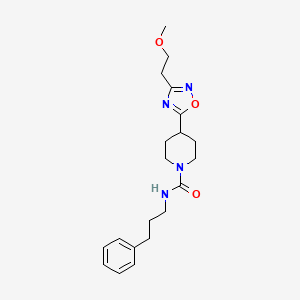

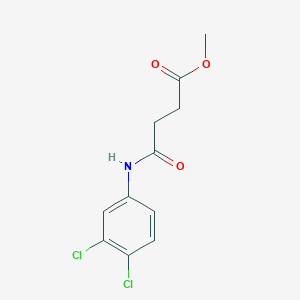
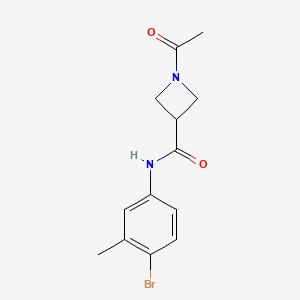
![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)
![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)
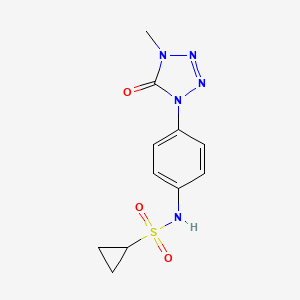

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)
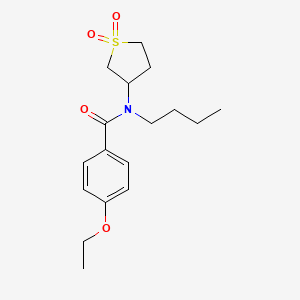
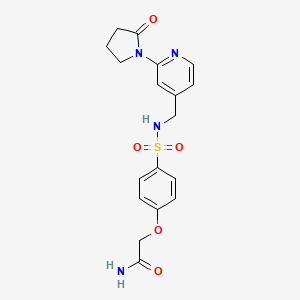
![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)
